![molecular formula C16H21N5O B2953930 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)pent-4-enamide CAS No. 1797534-67-8](/img/structure/B2953930.png)
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)pent-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)pent-4-enamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also includes a cyanopyrazine group, which is a pyrazine ring with a cyano group attached .
Synthesis Analysis
The synthesis of such compounds often involves several steps, including the formation of the piperidine ring and the attachment of the cyanopyrazine group . The yield of the synthesis process can be quite high, reaching up to 90% .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom . The cyanopyrazine group consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, attached to a cyano group .Chemical Reactions Analysis
This compound, like many organic compounds, can undergo a variety of chemical reactions. For example, it can participate in condensation reactions . The specific reactions it can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the cyano group could affect its polarity and solubility . The compound’s NMR spectrum provides information about its structure .Applications De Recherche Scientifique
Synthesis and Antitumor Applications
A study by Riyadh (2011) focused on the synthesis of novel N-arylpyrazole-containing enaminones as key intermediates for developing compounds with potential antitumor and antimicrobial activities. These compounds, upon further reaction, yielded a variety of derivatives, including bipyrazoles and pyrazolylisoxazoles, with some demonstrating cytotoxic effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil (Riyadh, 2011).
Neuroinflammation Imaging
Horti et al. (2019) developed [11C]CPPC, a PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This compound allows noninvasive imaging of reactive microglia and their role in neuroinflammation, providing insights into the immune environment of central nervous system malignancies and the effects of immunotherapy (Horti et al., 2019).
Wang et al. (2018) synthesized a new potential PET agent for imaging of the IRAK4 enzyme in neuroinflammation, demonstrating the versatility of such compounds in exploring neuroinflammatory pathways and their potential therapeutic targets (Wang et al., 2018).
Anticonvulsant and Antinociceptive Activity
Kamiński et al. (2016) synthesized new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids as potential hybrid anticonvulsants. These compounds combined fragments of well-known antiepileptic drugs, showing broad spectra of activity in preclinical seizure models in mice (Kamiński et al., 2016).
Antibacterial and Anticancer Evaluation
Bondock and Gieman (2015) explored the synthesis of new 2-chloro-3-hetarylquinolines, demonstrating potent antibacterial and anticancer activities of certain derivatives. Their study showcases the potential of utilizing N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)pent-4-enamide derivatives in developing new therapeutic agents (Bondock & Gieman, 2015).
Propriétés
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-2-3-4-15(22)20-12-13-5-9-21(10-6-13)16-14(11-17)18-7-8-19-16/h2,7-8,13H,1,3-6,9-10,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDVJLWVIDPJLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1CCN(CC1)C2=NC=CN=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)pent-4-enamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.